N-Carbethoxy-L-methionine

Description

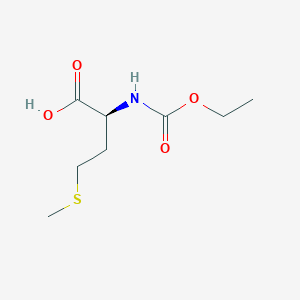

N-Carbethoxy-L-Methionine (ethyl carbamate derivative of L-methionine) is a modified amino acid where the amino group of L-methionine is substituted with a carbethoxy (ethoxycarbonyl) group. This structural modification enhances its stability and alters its physicochemical properties compared to native L-methionine. These derivatives are often utilized in pharmaceutical synthesis, biochemical research, and industrial applications due to improved solubility, metabolic resistance, or tailored reactivity.

Properties

CAS No. |

5700-77-6 |

|---|---|

Molecular Formula |

C8H15NO4S |

Molecular Weight |

221.28 g/mol |

IUPAC Name |

(2S)-2-(ethoxycarbonylamino)-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C8H15NO4S/c1-3-13-8(12)9-6(7(10)11)4-5-14-2/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1 |

InChI Key |

NHTCAJWKRVYNBE-LURJTMIESA-N |

Isomeric SMILES |

CCOC(=O)N[C@@H](CCSC)C(=O)O |

Canonical SMILES |

CCOC(=O)NC(CCSC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbethoxy-L-methionine typically involves the reaction of L-methionine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the ethoxycarbonyl derivative . The general reaction scheme is as follows:

L-Methionine+Ethyl Chloroformate→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Carbethoxy-L-methionine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ethoxycarbonyl moiety can be reduced to form alcohols.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethoxycarbonyl group.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Carbethoxy-L-methionine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of N-Carbethoxy-L-methionine involves its interaction with various molecular targets and pathways. It can act as a substrate or inhibitor for enzymes involved in methionine metabolism. For example, it may inhibit methionine synthase, an enzyme crucial for the conversion of homocysteine to methionine, thereby affecting cellular methylation processes and gene expression . Additionally, its ethoxycarbonyl group can participate in reactions that modify proteins or nucleic acids, influencing their function .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and functional distinctions between N-Carbethoxy-L-Methionine and related compounds:

Physicochemical Properties

- Solubility: N-Acetyl-L-Methionine exhibits high solubility in polar solvents like methanol and aqueous NaOH , whereas this compound likely has reduced polarity due to the ethoxy group, favoring solubility in organic solvents. DL-Methionine (unmodified) is water-soluble but requires ion-exchange chromatography for efficient separation from enzymatic hydrolysates .

- Stability: Acylated derivatives (e.g., N-Acetyl, N-Carbethoxy) resist enzymatic degradation better than unmodified methionine, making them suitable for prolonged metabolic studies . S-Adenosyl-L-Methionine is highly unstable at room temperature, necessitating cold storage .

Metabolic and Biochemical Behavior

Incorporation into Proteins :

- Radiolabeled L-Methionine derivatives (e.g., L-[¹¹C]methionine) show tissue-specific incorporation rates, with liver and tumor tissues exhibiting higher uptake .

- N-Acetyl derivatives are metabolized into free methionine via deacetylation, whereas carbethoxy groups may require esterase activity for cleavage, affecting bioavailability .

- Toxicity and Safety: DL-Methionine and N-Acetyl-DL-Methionine have low acute toxicity but require precautions against inhalation or skin contact . S-Adenosyl-L-Methionine is restricted to research use due to incomplete safety validation .

Pharmaceutical and Industrial Uses

- Drug Synthesis : N-Acetyl and carbethoxy derivatives serve as intermediates in peptide synthesis, enabling controlled release or targeted delivery .

- Cosmetics : N-Acetyl-DL-Methionine meets stringent purity standards (e.g., ≤0.5% moisture) for use in skincare formulations .

- Radiotracers : L-[¹¹C]methionine derivatives are employed in PET imaging to study protein synthesis rates in tumors .

Challenges and Innovations

- Separation Efficiency : Enzymatic resolution of DL-Methionine derivatives achieves ~85% yield for L-Methionine but requires optimization of ion-exchange protocols .

- Synthetic Methods : Schotten-Baumann reactions underpin the acylation of methionine with nitrobenzoyl chlorides, though reaction conditions (pH, temperature) critically influence yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.